B1192541 CNX-011-67

CNX-011-67

Cat. No. B1192541
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.

Scientific Research Applications

Diabetes Management and Beta Cell Preservation

CNX-011-67, as a novel GPR40 agonist, has shown potential in managing diabetes and preserving beta cell function. Studies on male ZDF rats indicate that CNX-011-67 enhances insulin secretion in response to oral glucose load, delays the onset of fasting hyperglycemia, and reduces nonfasting glucose excursions, fasting free fatty acids, and triglyceride levels. There is also evidence of increased PDX1 expression and insulin content, along with a reduction in plasma fructosamine, HOMA-IR, and beta cell apoptosis. This suggests that CNX-011-67 could be valuable for maintaining good glycemic control and improving islet beta cell function (Gowda et al., 2013).

Enhanced Insulin Secretion and Content

Another study on female n-STZ rats treated with CNX-011-67 showed enhanced insulin secretion in response to oral glucose loads. The treatment produced a 'memory effect', maintaining enhanced insulin secretion even after the withdrawal of the agonist. Activation of GPR40 in this context increased islet responsiveness to glucose, thereby elevating glucose-induced insulin secretion and islet insulin content. It also resulted in increased islet mRNA expression of GCK, PDX1, insulin, and PC, as well as enhanced cellular ATP content in rat islets and NIT-1 insulinoma cells. Interestingly, CNX-011-67 also increased insulin secretion in islets from type 2 diabetic patients (Sunil et al., 2014).

properties

Product Name

CNX-011-67

IUPAC Name

unknow.

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CNX-011-67;  CNX011-67;  CNX 011-67;  CNX-01167;  CNX01167;  CNX 01167.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.